molecular formula C11H17ClN2O2S B7859235 2-chloro-N,N-dipropylpyridine-3-sulfonamide

2-chloro-N,N-dipropylpyridine-3-sulfonamide

Cat. No.: B7859235
M. Wt: 276.78 g/mol
InChI Key: AQEAXCKPNGPPLM-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dipropylpyridine-3-sulfonamide is a synthetic intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a pyridine ring system, a cornerstone in the development of numerous pharmaceuticals, which is further functionalized with both a chlorine atom and a N,N-dipropylsulfonamide group . The sulfonamide functional group is one of the most privileged motifs in drug design, forming the basis of a wide range of therapeutic agents with diverse biological activities beyond their classic antibacterial effects . These activities now include roles as diuretics, anticonvulsants, carbonic anhydrase inhibitors, and anticancer agents . The specific combination of the 2-chloropyridine scaffold and the sulfonamide group in a single molecule is a promising strategy for the discovery of new bioactive molecules. Research into related triarylpyridines bearing sulfonamide moieties highlights their emergence as structures with potential antidepressant, antibacterial, and anticancer activities . The presence of the chlorine atom is also of particular importance; chlorine is a key element in medicinal chemistry, with over 250 FDA-approved drugs containing this halogen . Its introduction into a molecular framework can profoundly influence the compound's physicochemical properties, its ability to interact with biological targets, and its overall metabolic profile . As such, this compound serves as a versatile building block for researchers engaged in the synthesis and exploration of novel chlorinated heterocyclic compounds for the treatment of various diseases. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N,N-dipropylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2S/c1-3-8-14(9-4-2)17(15,16)10-6-5-7-13-11(10)12/h5-7H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEAXCKPNGPPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro N,n Dipropylpyridine 3 Sulfonamide and Analogs

General Synthetic Strategies for Pyridine (B92270) Sulfonamide Synthesis

The construction of pyridine sulfonamides is a cornerstone of many synthetic endeavors, driven by the significant biological activities exhibited by this class of compounds. eurjchem.com Over the years, several reliable and efficient methods have been developed to forge the crucial sulfonamide linkage to a pyridine ring.

Nucleophilic Substitution Reactions Involving Sulfonyl Chlorides

A foundational and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine. nih.gov This nucleophilic substitution reaction is a robust and versatile approach for forming the S-N bond. nih.govorganic-chemistry.org In the context of pyridine sulfonamides, this can involve either reacting a pyridinesulfonyl chloride with an appropriate amine or reacting a halosulfonylpyridine with an amine.

The general reaction is as follows:

Pyridine-SO₂Cl + R₂NH → Pyridine-SO₂NR₂ + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. eurjchem.com The choice of solvent and base is crucial for the reaction's success, with common options including dichloromethane (B109758) and triethylamine. eurjchem.com The reactivity of the sulfonyl chloride group is a key factor, and its preparation is a critical preceding step. Arenesulfonyl chlorides can be synthesized through methods like electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds. nih.gov More recent advancements have focused on milder and more functional group-tolerant methods for generating sulfonyl chlorides. nih.govresearchgate.net

A notable development is the conversion of primary sulfonamides into sulfonyl chlorides using a pyrylium (B1242799) salt, which allows for late-stage functionalization under mild conditions. nih.gov This method is particularly valuable for complex molecules where harsh conditions are not tolerated.

Multicomponent Reactions for Pyridine Ring Formation with Sulfonamide Moieties

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. taylorfrancis.com For the synthesis of pyridine sulfonamides, MCRs can be designed to form the pyridine ring while simultaneously incorporating the sulfonamide functionality. researchgate.netrsc.org These reactions are highly valued for their ability to rapidly generate molecular diversity. acs.org

One common strategy involves the Hantzsch pyridine synthesis, a [2+2+1+1] cycloaddition, which can be adapted to include sulfonamide-containing starting materials. taylorfrancis.com Variations of this reaction, such as those using nitrile-functionalized substrates, have expanded its scope. taylorfrancis.com A one-pot synthesis of pyridines with a sulfonamide moiety has been reported, showcasing the power of MCRs in streamlining synthetic sequences. researchgate.netrsc.org These reactions often proceed under mild conditions and can be catalyzed by various agents, including ionic liquids. researchgate.net

Metal-Catalyzed Coupling Reactions in Sulfonamide Synthesis

The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl and heteroaryl compounds, including sulfonamides. researchgate.net These methods provide powerful tools for forming C-N and S-N bonds with high efficiency and selectivity.

Copper-catalyzed N-arylation of sulfonamides with (hetero)aryl halides is a prominent method for preparing N-(hetero)aryl sulfonamides. researchgate.netnih.gov This approach is attractive as it avoids the use of potentially genotoxic reagents. The combination of copper salts with specific ligands, such as oxalamides or 4-hydroxypicolinamides, has been shown to be effective for coupling a wide range of primary and secondary sulfonamides with (hetero)aryl bromides and chlorides. researchgate.netnih.gov

Palladium-catalyzed reactions have also been developed for sulfonamide synthesis. For instance, a palladium-catalyzed method for the preparation of arylsulfonyl chlorides from arylboronic acids has been described, which can then be converted to sulfonamides in situ. nih.gov This process exhibits significant functional group tolerance and allows for regioselective synthesis. nih.gov

Directed Synthesis of 2-chloro-N,N-dipropylpyridine-3-sulfonamide Core Structure

The synthesis could proceed as follows:

Preparation of 2-chloro-3-aminopyridine : This intermediate can be synthesized from 3-aminopyridine (B143674) through a chlorination reaction. Methods for the chlorination of 3-aminopyridine have been reported, although they can sometimes lead to the formation of di- and polychlorinated byproducts. google.com A newer method involves the use of gaseous chlorine at low temperatures in the presence of a catalyst to improve yield and minimize side products. google.com Another route starts from 2-pyridone, which undergoes nitration, N-alkylation, directional chlorination, and finally reduction to yield 2-chloro-3-aminopyridine. google.com

Diazotization and Sulfonylation : The 2-chloro-3-aminopyridine can then undergo a diazotization reaction, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to form the corresponding 2-chloropyridine-3-sulfonyl chloride.

Amination : The final step involves the reaction of 2-chloropyridine-3-sulfonyl chloride with dipropylamine (B117675) in the presence of a base to yield the target compound, this compound.

This proposed pathway leverages well-established reactions in pyridine chemistry to construct the desired molecule.

Regioselective Functionalization of Pyridine Rings in Sulfonamide Synthesis

The regioselectivity of functionalization is a critical aspect of pyridine chemistry due to the electronic nature of the ring. researchgate.net Directing the introduction of a sulfonamide group to a specific position on the pyridine ring requires careful consideration of the existing substituents and the reaction conditions.

For instance, the sulfonamidation of imidazo[1,2-a]pyridines has been shown to be regioselective. researchgate.net In the synthesis of pyridine sulfonamides, the inherent reactivity of the pyridine ring can be modulated by the presence of activating or deactivating groups. researchgate.net In cases where direct functionalization is not regioselective, a common strategy is to introduce a directing group that can be later removed or transformed.

Metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective modification of pyridines. researchgate.net These methods can enable the introduction of functional groups at positions that are not accessible through classical electrophilic or nucleophilic substitution reactions.

Introduction and Variation of N,N-Dialkyl Substituents in the Sulfonamide Moiety

The N,N-dialkyl substituents on the sulfonamide group play a significant role in modulating the physicochemical properties of the molecule. The introduction and variation of these groups are typically achieved in the final step of the synthesis, through the reaction of the corresponding sulfonyl chloride with a primary or secondary amine. organic-chemistry.org

The scope of this reaction is broad, allowing for the incorporation of a wide variety of alkyl and aryl groups on the nitrogen atom. The choice of the amine component allows for fine-tuning of the properties of the final compound. For example, N-alkylation of primary sulfonamides can be achieved using alcohols in the presence of a catalyst. thieme-connect.com

The following table summarizes various synthetic approaches for the introduction of N-substituents on a sulfonamide.

Reaction TypeReagents and ConditionsSubstrate ScopeReference
N-Alkylation Alcohol, Ru or Mn catalystPrimary sulfonamides organic-chemistry.orgthieme-connect.com
N-Arylation Aryl halide, Cu catalyst, ligandPrimary and secondary sulfonamides researchgate.netnih.gov
Reaction with Amines Primary or secondary amine, baseSulfonyl chlorides eurjchem.comnih.gov

Green Chemistry Approaches and Sustainable Synthetic Protocols for Pyridine Sulfonamides

Several innovative techniques have been successfully applied to the synthesis of sulfonamide and pyridine derivatives, which can be extrapolated to the preparation of pyridine sulfonamides. These include microwave-assisted synthesis, ultrasound-promoted reactions, and the use of mechanochemistry. Such approaches often lead to higher yields, shorter reaction times, and a reduction in the use of hazardous organic solvents. nih.govnih.govrsc.org

A significant advancement in the green synthesis of sulfonamides involves the in-situ generation of sulfonyl chlorides from thiols, followed by reaction with amines. This process, facilitated by oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), can be performed in sustainable solvents such as water, ethanol (B145695), and glycerol, or deep eutectic solvents (DES). rsc.orgresearchgate.net This strategy offers a milder and more environmentally friendly alternative to traditional methods that often rely on harsh chlorinating agents. rsc.orgresearchgate.net

Furthermore, a green chemical synthesis method for 3-pyridinesulfonyl chloride, a key intermediate for many pyridine sulfonamides, has been developed. This method avoids the use of acylating reagents like phosphorus pentachloride and phosphorus oxychloride by utilizing a diazo-reaction of 3-aminopyridine, followed by a substitution reaction. patsnap.com This process operates under mild conditions, significantly shortens the reaction time, and increases the product yield to over 80%. patsnap.com

The application of microwave irradiation has proven to be a particularly effective green tool for the synthesis of various sulfonamide-containing heterocyclic compounds. nih.govorganic-chemistry.orgekb.egacs.org For instance, a microwave-assisted, two-step, one-pot reaction has been developed for the synthesis of sulfonamides directly from sulfonic acids, avoiding the isolation of the sulfonyl chloride intermediate. organic-chemistry.orgacs.org This method demonstrates broad substrate scope and high yields. organic-chemistry.orgacs.org

Ultrasound-assisted synthesis is another energy-efficient and environmentally friendly technique that has been successfully employed in the synthesis of sulfonamides and pyridine derivatives. nih.govmdpi.comresearchgate.netresearchgate.netmdpi.com The use of sonication can accelerate reaction rates, improve yields, and often allows for the use of greener solvents like water. nih.govmdpi.comresearchgate.net

The following table summarizes various green synthetic approaches applicable to the synthesis of pyridine sulfonamides, along with their key advantages.

Green Chemistry ApproachKey Features and AdvantagesApplicability to Pyridine Sulfonamides
Microwave-Assisted Synthesis- Significant reduction in reaction time
  • Improved reaction yields
  • Enhanced reaction selectivity
  • Suitability for high-throughput synthesis
  • Applicable for the sulfonylation of aminopyridines and the synthesis of sulfonamide-containing pyridine derivatives. nih.govorganic-chemistry.orgekb.egacs.org
    Ultrasound-Assisted Synthesis- Accelerated reaction rates
  • Milder reaction conditions
  • Often allows for the use of greener solvents (e.g., water)
  • Can lead to higher product purity
  • Can be used for the condensation of pyridine sulfonyl chlorides with amines and the synthesis of various heterocyclic sulfonamides. nih.govmdpi.comresearchgate.netresearchgate.netmdpi.com
    Use of Greener Solvents- Replacement of hazardous organic solvents with water, ethanol, glycerol, or deep eutectic solvents (DES)
  • Reduced environmental pollution and toxicity
  • Simplified product work-up
  • The synthesis of sulfonamides via oxidative chlorination of thiols has been successfully demonstrated in water, ethanol, and DES. rsc.orgresearchgate.net
    Catalyst-Free and Solvent-Free Reactions- Elimination of catalysts and solvents reduces waste and simplifies purification
  • Often involves mechanochemical methods (ball-milling)
  • High atom economy
  • Mechanosynthesis has been reported for the synthesis of sulfonamides in a solvent-free, one-pot process. rsc.org
    In-situ Generation of Reactive Intermediates- Avoids the isolation and purification of unstable or hazardous intermediates (e.g., sulfonyl chlorides)
  • Improves safety and operational simplicity
  • Applicable to the synthesis of pyridine sulfonamides from the corresponding thiols or sulfonic acids. rsc.orgresearchgate.netorganic-chemistry.orgacs.org

    Detailed research findings have demonstrated the successful application of these green principles in the synthesis of various sulfonamide derivatives. For instance, a study on the ultrasound-assisted synthesis of aryl sulfonamides in the presence of ferric chloride-bentonite in ethanol resulted in yields of over 70%. researchgate.net Another report highlights a solvent-free mechanochemical approach for the synthesis of sulfonamides via a one-pot-double-step procedure, which works well for both aromatic and aliphatic disulfides and amines. rsc.org

    While specific examples detailing the green synthesis of this compound are not extensively documented in the reviewed literature, the principles and methodologies described for the synthesis of other pyridine sulfonamides are directly applicable. The adaptation of microwave-assisted or ultrasound-promoted reactions, coupled with the use of greener solvents and in-situ generation of the pyridine sulfonyl chloride intermediate, would constitute a sustainable and efficient synthetic route to the target compound and its analogs.

    Structural Elucidation and Advanced Characterization Techniques

    Spectroscopic Methodologies for Structural Confirmation

    Spectroscopic techniques are fundamental to the structural confirmation of newly synthesized chemical entities. These methods provide detailed information about the molecular framework, the types of atoms present, and their connectivity.

    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

    Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

    ¹H NMR Spectroscopy: A proton NMR spectrum of 2-chloro-N,N-dipropylpyridine-3-sulfonamide would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the propyl groups. The pyridine ring protons would appear in the aromatic region of the spectrum, and their splitting patterns would provide information about their relative positions. The protons of the two propyl groups would exhibit characteristic signals in the aliphatic region, with chemical shifts and multiplicities corresponding to the CH2 and CH3 groups. Integration of these signals would confirm the number of protons in each environment.

    ¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be indicative of their electronic environment, influenced by the chlorine and sulfonamide substituents. The carbon signals of the N,N-dipropyl groups would be found in the aliphatic region of the spectrum.

    Hypothetical ¹H NMR Data Table

    Chemical Shift (ppm)MultiplicityIntegrationAssignment
    [Aromatic Region][Expected Multiplet]1HPyridine-H (Position 4)
    [Aromatic Region][Expected Multiplet]1HPyridine-H (Position 5)
    [Aromatic Region][Expected Multiplet]1HPyridine-H (Position 6)
    [Aliphatic Region]Triplet4HN-CH₂-CH₂-CH₃
    [Aliphatic Region]Sextet4HN-CH₂-CH₂-CH₃
    [Aliphatic Region]Triplet6HN-CH₂-CH₂-CH₃

    Hypothetical ¹³C NMR Data Table

    Chemical Shift (ppm)Assignment
    [Aromatic Region]Pyridine-C (Position 2)
    [Aromatic Region]Pyridine-C (Position 3)
    [Aromatic Region]Pyridine-C (Position 4)
    [Aromatic Region]Pyridine-C (Position 5)
    [Aromatic Region]Pyridine-C (Position 6)
    [Aliphatic Region]N-CH₂-CH₂-CH₃
    [Aliphatic Region]N-CH₂-CH₂-CH₃
    [Aliphatic Region]N-CH₂-CH₂-CH₃

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonamide group (S=O and S-N stretching) and the substituted pyridine ring (C=C and C=N stretching). The C-H stretching and bending vibrations of the propyl groups would also be present.

    Hypothetical IR Data Table

    Wavenumber (cm⁻¹)IntensityAssignment
    [~1350-1300]StrongAsymmetric SO₂ stretch of the sulfonamide
    [~1160-1120]StrongSymmetric SO₂ stretch of the sulfonamide
    [~1600-1400]MediumC=C and C=N stretching vibrations of the pyridine ring
    [~3000-2850]MediumC-H stretching of the propyl groups
    [~800-700]StrongC-Cl stretching

    High-Resolution Mass Spectrometry for Molecular Formula Verification

    High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound and, from that, its elemental composition. An HRMS analysis of this compound would provide a highly accurate mass measurement of the molecular ion. This experimental mass would be compared to the calculated mass for the expected molecular formula, C11H17ClN2O2S, to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would also offer further structural information.

    Chromatographic and Purity Assessment Techniques

    The purity of a synthesized compound is crucial for its subsequent use. Chromatographic techniques are widely employed for this purpose.

    High-Performance Liquid Chromatography (HPLC): HPLC is a common method for assessing the purity of organic compounds. A sample of this compound would be injected into an HPLC system, and the resulting chromatogram would ideally show a single major peak, indicating a high level of purity. The presence of other peaks would suggest the presence of impurities.

    Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used to monitor the progress of a reaction and for preliminary purity checks. A spot of the compound on a TLC plate would ideally move as a single spot, with a characteristic retention factor (Rf) under specific solvent conditions.

    Computational and Theoretical Investigations

    Quantum Chemical Calculations

    Quantum chemical calculations are theoretical methods used to predict the physicochemical properties of molecules. These simulations provide insights into molecular structure, stability, and reactivity.

    Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Frequencies)Theoretical calculations can predict the spectroscopic properties of a molecule, which can then be compared with experimental data for structure verification.

    NMR Chemical Shifts: Computational methods can predict the 1H and 13C NMR chemical shifts. The accuracy of these predictions has improved significantly with advanced computational models, aiding in the structural elucidation of new compounds.

    IR Frequencies: Theoretical vibrational analysis can predict the frequencies of infrared absorption, corresponding to the stretching and bending of different bonds within the molecule (e.g., S=O, C-N, C-Cl).

    A hypothetical data table for predicted vs. experimental spectroscopic data would look like this:

    Table 1: Hypothetical Predicted Spectroscopic Data

    Spectrum Type Functional Group Predicted Value Experimental Value
    IR S=O stretch Data not available Data not available
    IR C-Cl stretch Data not available Data not available
    ¹H NMR Pyridine-H Data not available Data not available

    | ¹³C NMR | Pyridine-C-Cl | Data not available | Data not available |

    Molecular Docking Simulations and Binding Mode Prediction

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.

    Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions at Binding SitesOnce a potential binding pose is identified, the specific interactions between the ligand and the protein's active site are analyzed. This includes identifying hydrogen bonds (e.g., between the sulfonamide's oxygen atoms and amino acid residues) and hydrophobic interactions (e.g., between the propyl groups or pyridine (B92270) ring and nonpolar residues). This analysis is crucial for understanding the basis of molecular recognition and for guiding the design of more potent and selective analogs.

    A hypothetical table summarizing docking results might be structured as follows:

    Table 2: Hypothetical Molecular Docking Interaction Summary

    Biological Target Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
    e.g., Carbonic Anhydrase Data not available Data not available Hydrogen Bond

    Molecular Dynamics Simulations for Ligand-Target Complex Stability and Dynamics

    Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movements of atoms and molecules over time. In the context of drug discovery and development, MD simulations provide valuable insights into the stability of a ligand-target complex and the dynamic behavior of the ligand within the binding site of a biological target, such as an enzyme or receptor. For pyridine sulfonamide analogs, including compounds structurally related to 2-chloro-N,N-dipropylpyridine-3-sulfonamide, MD simulations have been employed to elucidate the nature of their interactions with their respective protein targets.

    For instance, in a study of pyrimidine-sulfonamide hybrids, MD simulations showed that the designed molecules maintained critical interactions with the nucleotide-binding site and the DFG motif of the BRAFV600E protein. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are common metrics used to evaluate the stability of the complex during the simulation. A stable RMSD profile over time suggests that the ligand has found a favorable binding pose and that the complex is in equilibrium.

    In a different study on novel sulfonamide derivatives, MD simulations were used to validate the binding modes of the most active compounds against α-glucosidase and α-amylase, enzymes relevant to diabetes. researchgate.net The RMSD analysis of the ligand-protein complexes indicated the stability of the top-ranking compound within the binding site of the target proteins. researchgate.net Such computational analyses provide a dynamic perspective that complements the static picture obtained from molecular docking studies.

    Interactive Table: Representative Data from Molecular Dynamics Simulations of Sulfonamide Analogs.

    Compound Class Target Protein Simulation Time (ns) Key Finding
    Pyrimidine-sulfonamide hybrids BRAFV600E 900 Stable interactions with the active site, including the DFG motif. nih.gov

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridine Sulfonamide Analogs

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

    For sulfonamide derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that influence their inhibitory activity against various targets. These studies typically involve the generation of a dataset of compounds with known biological activities, the calculation of a wide range of molecular descriptors for each compound, and the development of a statistical model that correlates the descriptors with the activity.

    In a study on isatin (B1672199) sulfonamide analogues as caspase-3 inhibitors, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were employed. nih.gov The resulting models indicated that both steric and electrostatic interactions are important for binding affinity, with a significant contribution from hydrophobic interactions. nih.gov Such models provide a 3D map of the regions around the molecule where modifications are likely to enhance or diminish activity.

    Another QSAR study on sulfonamide compounds as urokinase-type plasminogen activator inhibitors identified several key pharmacophoric features. tiu.edu.iq These included the presence of ring carbon atoms at a specific distance from another carbon atom, the number of negatively charged atoms within a certain bond distance from the sulfur atom of the sulfonamide, and the presence of hydrogen bond donors and acceptors at specific locations. tiu.edu.iq The statistical robustness of the developed QSAR models, often evaluated by parameters like R² (coefficient of determination) and Q² (cross-validated R²), is crucial for their predictive power. tiu.edu.iq

    A Gaussian field-based 3D-QSAR study on pyrimidine-sulfonamide hybrids as BRAFV600E inhibitors further highlights the utility of this approach in designing potent and selective inhibitors. nih.gov The analysis of the 3D-QSAR models provided insights that led to the design of novel hybrid inhibitors. nih.gov

    Interactive Table: Key Parameters from QSAR Studies of Sulfonamide Analogs.

    Compound Series QSAR Method Key Statistical Parameter Important Molecular Descriptors/Features
    Isatin sulfonamide analogues CoMFA, CoMSIA Not Specified Steric, electrostatic, and hydrophobic interactions. nih.gov
    Sulfonamide-type uPA inhibitors Univariate and Multivariate models R² = 0.9259–0.9280, Q²Loo = 0.8579–0.8558 Atomic distances, charge distribution, hydrogen bond donors/acceptors. tiu.edu.iq

    Structure Activity Relationship Sar Studies of 2 Chloro N,n Dipropylpyridine 3 Sulfonamide Derivatives

    Impact of Substituent Modifications on the Pyridine (B92270) Heterocycle (e.g., position of chlorine, other halo/alkyl groups)

    The substitution pattern on a pyridine ring is a critical determinant of a molecule's biological activity. For pyridine derivatives in general, the presence, type, and position of substituents like halogens or alkyl groups can significantly modulate their pharmacological profiles.

    Without specific studies on 2-chloro-N,N-dipropylpyridine-3-sulfonamide, it is difficult to predict the exact impact of moving the chlorine atom to other positions (e.g., C4, C5, or C6) or replacing it with other halogens (e.g., fluorine, bromine) or alkyl groups. Such modifications would alter the electron distribution and steric profile of the pyridine ring, which would likely lead to different biological activities. A systematic synthesis and evaluation of such analogs would be necessary to establish a clear SAR.

    Role of the Sulfonamide Moiety and its Connectivity in Molecular Recognition

    The connectivity of the sulfonamide moiety to the pyridine ring at the 3-position is a defining feature of the molecule. This specific arrangement dictates the spatial orientation of the sulfonamide group relative to the pyridine ring and its substituents. This orientation is critical for how the molecule interacts with its biological target. Any change in the connectivity, for instance, moving the sulfonamide to the 2- or 4-position of the pyridine ring, would drastically alter the molecule's three-dimensional shape and its potential binding modes, likely leading to a significant change or loss of a specific biological activity.

    Influence of Variations in the N,N-dialkyl Group (e.g., propyl) on Biological Interaction Profiles

    The nature of the alkyl groups on the sulfonamide nitrogen can significantly influence the compound's physicochemical properties, such as lipophilicity, solubility, and steric bulk. These factors, in turn, affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target proteins.

    A systematic exploration of different N,N-dialkyl substitutions would be required to determine the optimal size, length, and branching of the alkyl chains for a desired biological effect.

    Exploration of Substituent Effects via Systematic Chemical Modification

    To establish a clear and detailed SAR for this compound, a systematic approach to chemical modification would be essential. This would involve the synthesis of a library of analogs where each part of the molecule is varied in a controlled manner.

    A hypothetical SAR study could be designed as follows:

    Modification Area Examples of Modifications Potential Impact on Activity
    Pyridine Ring - Move Cl to C4, C5, C6- Replace Cl with F, Br, I- Replace Cl with CH3, OCH3, CF3Altered electronics, sterics, and binding interactions
    Sulfonamide Linker - Move sulfonamide to C2 or C4Changed 3D orientation and target binding
    N,N-dialkyl Group - Vary alkyl chains (methyl, ethyl, butyl)- Introduce cyclic amines (pyrrolidine, piperidine)- Introduce branching (isopropyl, isobutyl)Modified lipophilicity, solubility, and steric fit

    This table is illustrative and not based on experimental data for the specific compound.

    By synthesizing these analogs and evaluating their biological activity against a specific target, researchers could build a comprehensive understanding of the SAR for this class of compounds.

    Stereochemical Contributions to Structure-Activity Relationships

    Currently, there is no information available in the scientific literature regarding the stereochemical aspects of this compound and its derivatives. The parent molecule itself is achiral. However, the introduction of chiral centers, for example, through the use of branched alkyl groups on the sulfonamide nitrogen (e.g., N,N-di-sec-butyl) or the addition of a chiral substituent to the pyridine ring, would introduce stereoisomers.

    It is a well-established principle in medicinal chemistry that different enantiomers or diastereomers of a chiral molecule can have significantly different biological activities, potencies, and toxicity profiles. If chiral derivatives of this compound were to be synthesized, it would be crucial to separate the stereoisomers and evaluate them independently to fully understand the stereochemical contributions to the SAR.

    Mechanistic Studies of Biomolecular Interactions

    Investigation of Ligand-Receptor Binding Kinetics and Thermodynamics

    Detailed studies on the specific binding kinetics and thermodynamic profile of 2-chloro-N,N-dipropylpyridine-3-sulfonamide with its potential target receptors are not available in the current body of scientific literature. Such investigations would be necessary to fully characterize the affinity, association and dissociation rates, and the thermodynamic driving forces (enthalpy and entropy) of its interactions with enzymes like carbonic anhydrases or dihydropteroate (B1496061) synthase.

    Elucidation of Selectivity Profiles Against Related Biomolecules

    The selectivity of an inhibitor for its target enzyme over other related biomolecules is a critical factor in its therapeutic potential. For sulfonamide-based carbonic anhydrase inhibitors, selectivity is often assessed by comparing the inhibition constants (Kᵢ) across different CA isoforms. nih.gov For example, a compound that strongly inhibits a cancer-related isoform like hCA IX or hCA XII while only weakly inhibiting the ubiquitous cytosolic isoforms hCA I and hCA II would be considered to have a favorable selectivity profile for anticancer applications. nih.gov While a specific selectivity profile for this compound has not been determined, the general trend for pyridine-3-sulfonamides suggests a potential for higher selectivity towards hCA IX and hCA XII over hCA I and hCA II. nih.gov

    Advanced Research Directions and Broader Academic Impact

    Rational Design and Synthesis of Next-Generation Pyridine (B92270) Sulfonamide Scaffolds

    The rational design of new molecular frameworks based on 2-chloro-N,N-dipropylpyridine-3-sulfonamide leverages established principles of medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. A primary approach involves detailed structure-activity relationship (SAR) studies, which investigate how modifications to the chemical structure affect biological activity. openaccesspub.org For the pyridine sulfonamide core, this includes altering substituents on both the pyridine ring and the sulfonamide nitrogen to probe interactions with biological targets. mdpi.com

    Synthetic strategies for creating these next-generation scaffolds are diverse and adaptable. researchgate.net One powerful method is the use of one-pot multicomponent reactions, which allow for the efficient assembly of complex pyridine derivatives from simple precursors in a single step. rsc.org Researchers have successfully developed novel classes of functionalized pyridine-based compounds by reacting key intermediates, such as N-cyanoacetoarylsulfonylhydrazide, with various electrophiles. acs.orgnih.gov These methods enable the creation of extensive libraries of related compounds, facilitating the exploration of chemical space around the parent scaffold. eurjchem.com The goal is to develop new chemical entities with improved therapeutic profiles, building upon the foundational structure of this compound.

    Synthetic StrategyDescriptionKey AdvantagesReference Example
    Multicomponent ReactionsCombining three or more reactants in a single reaction vessel to form a final product that contains portions of all reactants.High efficiency, atom economy, and rapid generation of molecular diversity.Catalytic one-pot synthesis of pyridines containing a sulfonamide moiety. rsc.org
    Functional Group InterconversionModifying existing functional groups on the scaffold, such as the chloro group or the N,N-dipropyl substituents.Allows for fine-tuning of electronic and steric properties to optimize biological interactions.Alkylation of the sulfonamide nitrogen to introduce diverse substituents. mdpi.com
    Condensation ReactionsJoining two molecules with the loss of a small molecule, such as water.A classical and robust method for forming heterocyclic rings like pyridine.Synthesis of pyrazolo[4,3-c]pyridines from dienamine precursors and amines containing sulfonamide fragments. mdpi.com

    Development of this compound Analogs as Chemical Probes for Biological Systems

    Beyond therapeutic applications, analogs of this compound can be engineered into chemical probes—specialized molecules designed to study and manipulate biological systems. mskcc.org These tools are fundamental to chemical biology, enabling researchers to investigate protein function, visualize cellular processes, and identify new drug targets. mskcc.org

    Developing a chemical probe from the parent scaffold involves chemically "mutating" the structure to incorporate specific functionalities. mskcc.org For instance, a fluorescent dye can be attached to create a probe for tracking the molecule's localization within living cells via microscopy. mdpi.com Alternatively, incorporating a biotin (B1667282) tag allows for the isolation and identification of protein binding partners through affinity purification techniques. Another advanced strategy is the development of covalent probes, where a reactive group, such as a sulfonyl fluoride (B91410), is incorporated to form a stable bond with a specific amino acid residue (e.g., histidine) in a target protein, enabling detailed study of the binding site. rsc.org The synthesis of such probes based on the sulfonamide structure provides powerful reagents for dissecting complex biological pathways. nih.gov

    Type of Chemical ProbeModification to Parent ScaffoldPrimary ApplicationExample Concept
    Fluorescent ProbeAttachment of a fluorophore (e.g., naphthalimide).Live-cell imaging and tracking of molecular distribution.Synthesis of sulfonamide-containing naphthalimides for fluorescent imaging in tumors. mdpi.com
    Affinity-Based ProbeIncorporation of a biotin tag.Identification of protein targets via pull-down assays and mass spectrometry.Biotinylated small molecules for large-scale proteomic analyses. mskcc.org
    Covalent ProbeIntroduction of a reactive functional group (e.g., sulfonyl fluoride).Irreversible labeling of a target protein to study binding interactions and mechanism of action.Development of sulfonyl fluoride probes to covalently engage a histidine residue in the E3 ubiquitin ligase cereblon. rsc.org

    Integration of High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery

    The discovery of novel derivatives of this compound with specific biological activities is greatly accelerated by the integration of combinatorial chemistry and high-throughput screening (HTS). Combinatorial chemistry is a powerful technique for rapidly synthesizing a large collection of structurally diverse molecules, known as a chemical library. nih.gov Starting with the pyridine sulfonamide core, this method allows for the systematic and repetitive attachment of various chemical "building blocks" to generate thousands or even millions of unique compounds. wisdomlib.org

    Once a library is synthesized, HTS is employed to rapidly test all the compounds for activity against a specific biological target. wisdomlib.org HTS platforms use advanced robotics, liquid handlers, and sensitive detectors to perform and analyze thousands of experiments in parallel, a process that would take months or years to complete manually. youtube.comufl.edu For example, a multiplexed HTS assay was successfully used to screen over 150,000 compounds, leading to the discovery of 2-sulfonyl/sulfonamide pyrimidine (B1678525) derivatives as novel covalent inhibitors of WRN helicase, a target in cancer therapy. acs.orgnih.gov This integrated approach allows researchers to efficiently navigate vast chemical landscapes to identify "hits"—compounds with desired biological activity—that can then be optimized into lead candidates for drug development. nih.gov

    Potential Contributions to Chemical Biology and Drug Discovery Research Paradigms

    The exploration of this compound and its derivatives contributes significantly to the broader paradigms of chemical biology and drug discovery. The sulfonamide functional group is a key component in drugs targeting a wide range of conditions, including cancer, diabetes, and infectious diseases, demonstrating its vast therapeutic potential. openaccesspub.orgmdpi.comnih.gov

    By systematically designing, synthesizing, and screening new pyridine sulfonamide derivatives, researchers can uncover novel structure-activity relationships, which are the foundational principles that guide modern drug design. openaccesspub.org The discovery of a potent and selective molecule can lead to new therapeutic strategies. For instance, pyridine-sulfonamide hybrids have been identified as potent inhibitors of VEGFR-2, a key target in cancer treatment, and inducers of apoptosis. nih.gov

    Furthermore, the development of chemical probes from this scaffold provides the scientific community with new tools to explore biological processes with high precision. mskcc.org These probes can help validate new drug targets, elucidate mechanisms of disease, and improve our fundamental understanding of cell biology. Ultimately, research focused on the this compound scaffold not only holds the promise of producing new medicines but also enriches the core disciplines of medicinal chemistry and chemical biology by expanding the available chemical space and toolkit for scientific investigation. acs.org

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 2-chloro-N,N-dipropylpyridine-3-sulfonamide, and how can reaction conditions be optimized?

    • Methodology : The compound is synthesized via nucleophilic substitution of 2-chloropyridine-3-sulfonyl chloride with dipropylamine. A typical procedure involves dissolving the sulfonyl chloride in anhydrous pyridine or dichloromethane, adding dipropylamine dropwise under inert atmosphere, and maintaining temperatures between 0–5°C to control exothermic reactions. Catalytic DMAP (4-dimethylaminopyridine) may enhance reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to achieve >95% purity .

    Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this sulfonamide?

    • Methodology :

    • 1H/13C NMR : Key signals include the pyridine ring protons (δ 7.5–8.8 ppm) and sulfonamide NH (δ ~10.2 ppm, if present). Propyl groups exhibit triplet/multiplet patterns (δ 0.8–1.6 ppm for CH3, δ 1.4–1.8 ppm for CH2) .
    • X-ray crystallography : Monoclinic space groups (e.g., P21/n) are common for sulfonamides. Hydrogen-bonding networks involving the sulfonamide S=O and NH groups stabilize the lattice, with bond lengths (e.g., S–N: ~1.63 Å, C–Cl: ~1.73 Å) and angles (e.g., C–S–N: ~106°) providing structural validation .

    Q. How can researchers mitigate impurities during synthesis, such as unreacted sulfonyl chloride or byproducts?

    • Methodology : Use stoichiometric excess of dipropylamine (1.2–1.5 eq) to ensure complete reaction. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Acid-base extraction (5% HCl to remove unreacted amine, followed by NaHCO3 wash for residual sulfonyl chloride) enhances purity. LC-MS or HPLC (C18 column, acetonitrile/water gradient) identifies byproducts like N-mono-propyl derivatives .

    Advanced Research Questions

    Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do they influence material properties?

    • Methodology : X-ray diffraction reveals C–H···O and π-π stacking interactions (pyridine ring centroid distances: ~3.5–4.0 Å). Hydrogen bonds between sulfonamide S=O and adjacent NH/C–H groups form 2D layers, affecting melting points (mp ~170–200°C) and solubility. Computational modeling (DFT, Hirshfeld surface analysis) quantifies interaction energies and predicts stability under thermal stress .

    Q. How do electronic effects of the chlorine substituent and propyl groups influence reactivity in cross-coupling reactions?

    • Methodology : The electron-withdrawing chlorine at position 2 activates the pyridine ring for nucleophilic aromatic substitution (e.g., with amines or thiols). Propyl groups on the sulfonamide nitrogen sterically hinder reactions at position 3. Reactivity studies using Pd-catalyzed Suzuki-Miyaura coupling (e.g., replacing Cl with aryl boronic acids) require optimized ligands (e.g., XPhos) and temperatures (80–100°C) to overcome steric effects .

    Q. What computational approaches predict the compound’s bioavailability and target binding in antimicrobial studies?

    • Methodology : Molecular docking (AutoDock Vina) with bacterial dihydropteroate synthase (DHPS) identifies binding affinities. Key interactions include hydrogen bonds between sulfonamide S=O and Arg<sup>63</sup>/Lys<sup>220</sup>, and hydrophobic contacts with propyl chains. ADMET predictions (SwissADME) highlight moderate logP (~3.2) and BBB permeability, suggesting limited CNS activity but potential for peripheral targets .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.